N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide
Description
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide is a heterocyclic compound featuring a triazolopyridine core
Properties
IUPAC Name |
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-3-6-18-7-10(17)15-11-9(2)4-5-16-12(11)13-8-14-16/h4-5,8H,3,6-7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFGNPGZMOZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NC1=C(C=CN2C1=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides.
Acylation: The triazolopyridine intermediate is then acylated with 2-propoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely scale up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The process would involve optimizing reaction conditions to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases involved in signal transduction pathways, thereby modulating cellular processes like proliferation, apoptosis, or metabolism. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one: A potent DNA-PK inhibitor.
1,2,4-Triazolo[1,5-a]pyridines: A class of compounds with various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-propoxyacetamide stands out due to its specific structural features and the presence of the propoxyacetamide moiety, which may confer unique pharmacokinetic properties and biological activities compared to other triazolopyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
